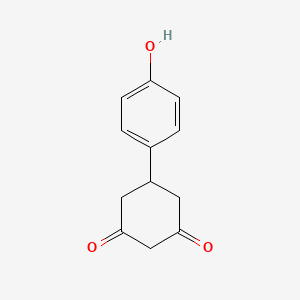
2,6-ジフルオロトルエン
概要
説明
2,6-Difluorotoluene is a chemical compound used in various scientific research and industrial applications . It has been used to generate jet-cooled 2,6-difluorobenzyl radical and to investigate its vibronically resolved emission spectra .
Synthesis Analysis
The synthesis of 2,6-Difluorotoluene involves a multi-step reaction . The first step involves chlorosulfuric acid and sulfuric acid at temperatures between 20-40°C. The second step involves potassium fluoride (KF), tetraarylphosphonium bromide (Ph4PBr), tetrahydrothiophene 1,1-dioxide, and toluene at 210°C for 1.5 hours. The final steps involve sodium hydroxide (NaOH) and water for 1 hour, followed by sulfuric acid (H2SO4) and water under heating conditions .Molecular Structure Analysis
The molecular formula of 2,6-Difluorotoluene is C7H6F2, and its molecular weight is 128.12 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2,6-Difluorotoluene reacts with chlorine to produce 2,6-difluorobenzyl chloride, which then gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical And Chemical Properties Analysis
2,6-Difluorotoluene is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 113.9±20.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . The compound has a refractive index of 1.457 .科学的研究の応用
フッ素化ビルディングブロック
2,6-ジフルオロトルエンはフッ素化ビルディングブロックです . フッ素化された化合物は、安定性と親油性が高まるなどのユニークな特性を持つことから、医薬品や農薬の分野で広く用いられています。
内部メチル回転の研究
2,6-ジフルオロトルエンの第一励起一重項状態とカチオン基底状態における内部メチル回転の6回のポテンシャルが決定されています . この特性は、分子系における動力学とエネルギー学を研究する上で役立ちます。
ジェット冷却2,6-ジフルオロベンジルラジカルの生成
2,6-ジフルオロトルエンは、ジェット冷却2,6-ジフルオロベンジルラジカルを生成するために使用されています . このラジカルは、さまざまな化学反応や研究で使用できます。
振動的に分解された発光スペクトルの調査
この化合物は、振動的に分解された発光スペクトルを調査するために使用されています . この応用は、分子の電子構造を理解する上で役立つ分光学において非常に重要です。
2,6-ジフルオロベンジルクロリドの合成
2,6-ジフルオロトルエンは塩素と反応して2,6-ジフルオロベンジルクロリドを生成します . この化合物は、有機合成において有用な中間体です。
2,6-ジフルオロベンズアルデヒドへの変換
2,6-ジフルオロトルエンから誘導された2,6-ジフルオロベンジルクロリドは、ソムレ反応によって2,6-ジフルオロベンズアルデヒドに変換できます . この化合物は、さまざまな医薬品や農薬の合成における貴重なビルディングブロックです。
作用機序
Safety and Hazards
2,6-Difluorotoluene is classified as a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
特性
IUPAC Name |
1,3-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLSNIREOQCDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963202 | |
| Record name | 1,3-Difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-84-5 | |
| Record name | 1,3-Difluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the structure of 2,6-difluorotoluene and how does this affect its energy landscape?
A1: 2,6-Difluorotoluene features a methyl group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions. This creates steric hindrance around the methyl group, leading to interesting conformational dynamics. Research has shown that the most stable conformation in the ground electronic state (S0) has an eclipsed geometry, while the first excited electronic state (S1) favors a staggered conformation. [] This difference in preferred geometry is attributed to the change in electronic distribution upon excitation.
Q2: How do researchers study the different energy levels and transitions in 2,6-difluorotoluene?
A2: Scientists employ various spectroscopic techniques to study the energy levels and transitions of 2,6-difluorotoluene. Vacuum ultraviolet (VUV) photoabsorption measurements provide insights into the molecule's electronic transitions and allow for the determination of absolute photoabsorption cross sections. [] Additionally, resonant two-photon ionization spectroscopy helps unravel the vibrational and rotational energy levels within the electronic states. [] These experimental techniques are often complemented by ab initio calculations to assign the observed transitions and gain deeper insights into the electronic structure. [, ]
Q3: What is the significance of studying the CH-stretching overtone spectra of 2,6-difluorotoluene?
A3: The CH-stretching overtone spectra, specifically in the ΔvCH=2 to 6 regions, provide valuable information about the coupling between the methyl group's internal rotation and the CH stretching vibrations. [] Analyzing these spectra using models that combine the harmonically coupled anharmonic oscillator local mode model for stretching and the rigid rotor model for torsion helps understand the complex interplay between these motions.
Q4: Does the presence of fluorine atoms in 2,6-difluorotoluene have any significant impact on its properties?
A4: Yes, the fluorine atoms play a crucial role in influencing the properties of 2,6-difluorotoluene. The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule, impacting its conformational preferences and spectroscopic behavior. [, ] Furthermore, the C-F bond strength and its influence on the overall molecular stability are important factors to consider.
Q5: What are the potential applications of research on 2,6-difluorotoluene?
A5: Research on 2,6-difluorotoluene contributes to our fundamental understanding of molecular spectroscopy, conformational analysis, and the photochemistry of aromatic compounds. The photoabsorption cross sections obtained from VUV studies can be used to estimate the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere, which has implications for atmospheric modeling. [] Additionally, the knowledge gained from studying the unique properties of this molecule can potentially guide the development of new materials and synthetic methodologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



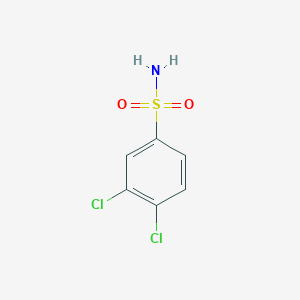
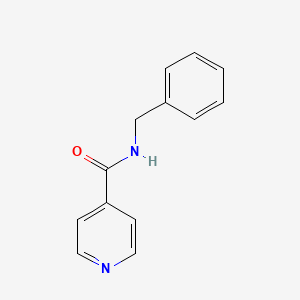

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)

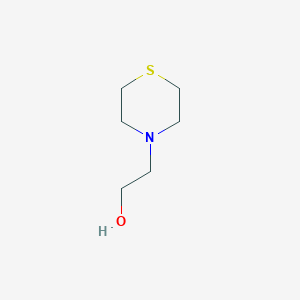

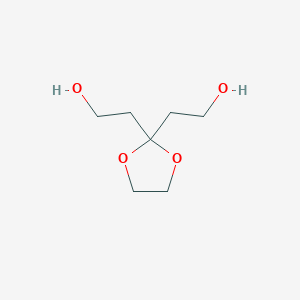
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)


